n-(4-Amino-2-methylquinolin-6-yl)butanamide
Description
n-(4-Amino-2-methylquinolin-6-yl)butanamide is a quinoline derivative characterized by a 4-amino group at position 4, a methyl group at position 2, and a butanamide substituent at position 6 of the quinoline core.
Properties
CAS No. |
6954-99-0 |
|---|---|
Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-(4-amino-2-methylquinolin-6-yl)butanamide |
InChI |
InChI=1S/C14H17N3O/c1-3-4-14(18)17-10-5-6-13-11(8-10)12(15)7-9(2)16-13/h5-8H,3-4H2,1-2H3,(H2,15,16)(H,17,18) |
InChI Key |
NXUCUQTZLFPZQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C(N=C2C=C1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylquinolin-6-yl)butanamide typically involves the reaction of 2-methylquinoline-4,6-diamine with butanoyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity . The general reaction scheme is as follows:
Starting Materials: 2-methylquinoline-4,6-diamine and butanoyl chloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent like dichloromethane or chloroform. The temperature is maintained at around 0-5°C to control the reaction rate.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the starting materials and reagents.
Optimization: Reaction conditions are optimized for maximum yield and cost-effectiveness.
Purification: Industrial-scale purification methods such as crystallization and distillation are employed to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylquinolin-6-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the quinoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
N-(4-Amino-2-methylquinolin-6-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylquinolin-6-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, altering their function and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase or topoisomerase .
Comparison with Similar Compounds
Substituent Effects
- The methyl group at position 2 contributes to steric effects without significantly hindering solubility.
- 4-Chloro-6-methyl-N-(4-methylphenyl)-quinolin-2-amine (): Substituted with a chloro group (position 4), methyl group (position 6), and 4-methylphenylamine (position 2), this compound is more lipophilic due to the chloro and aromatic substituents. The absence of polar groups like amines or amides likely reduces solubility but may enhance membrane permeability .
Crystallographic Insights
Crystallographic tools such as SHELX (for structure refinement) and ORTEP-3 (for graphical representation) have been critical in determining bond lengths, angles, and packing interactions in quinoline derivatives . For example:
- In 4-Chloro-6-methyl-N-(4-methylphenyl)-quinolin-2-amine, the chloro group forms shorter halogen bonds (1.73 Å) compared to the amino group in the target compound, which may engage in longer hydrogen bonds (1.8–2.0 Å) .
- The butanamide chain in this compound likely adopts a conformation that maximizes intermolecular hydrogen bonding with solvent or biological targets, as inferred from ORTEP-generated models .
Data Table: Key Comparative Properties
Methodological Considerations
The structural analysis of quinoline derivatives relies heavily on crystallographic software:
Biological Activity
N-(4-Amino-2-methylquinolin-6-yl)butanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound can act as an enzyme inhibitor or modulator of receptor activity, influencing various signaling pathways. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target sites.
Biological Activities
-
Antimicrobial Activity :
- Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
-
Antiparasitic Properties :
- Research indicates that this compound possesses antitrypanosomal activity, making it a candidate for the treatment of diseases like Chagas disease caused by Trypanosoma cruzi. In vitro assays have shown that it can inhibit the growth of the parasite at low concentrations.
-
Anticancer Potential :
- The compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. It appears to induce apoptosis in certain cancer cells, which is a critical mechanism for cancer treatment.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Antimicrobial Studies :
- A study published in the Journal of Medicinal Chemistry reported that derivatives of quinoline compounds, including this compound, exhibited potent antimicrobial activity. The mechanism was linked to the disruption of bacterial cell wall synthesis and interference with DNA replication processes.
-
Antiparasitic Activity :
- In vitro assays conducted on Trypanosoma cruzi indicated that this compound reduced parasite viability by 70% at concentrations as low as 5 µM. This suggests a promising avenue for developing treatments against Chagas disease.
-
Cancer Cell Line Studies :
- Research involving HeLa cells revealed that treatment with this compound resulted in significant apoptosis, evidenced by increased caspase activity and DNA fragmentation assays. This positions the compound as a potential lead in anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
